Lipophilicity Shift vs. Tiadinil Drives Membrane Permeability Differentiation
The target compound exhibits a computed XLogP3-AA of 3.5, approximately 1.2 logP units higher than Tiadinil (computed XLogP3-AA ≈ 2.3 for C11H10ClN3OS) [1][2]. This difference arises solely from the replacement of the 4-methyl group with a 5-trifluoromethyl substituent on the phenyl ring. Higher logP predicts enhanced passive membrane permeability, which is critical for both cellular target engagement in kinase inhibition and systemic translocation in plant tissues.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Tiadinil: ~2.3 (computed from C11H10ClN3OS structure) |
| Quantified Difference | Δ ≈ +1.2 logP units |
| Conditions | Computed via PubChem XLogP3 algorithm; values are in silico predictions, not experimentally measured logP |
Why This Matters
A logP difference of >1 unit can translate to a 5–10× difference in membrane permeability, directly impacting cellular potency and systemic bioavailability in both plant and mammalian systems.
- [1] PubChem Compound CID 7293441. Computed XLogP3-AA = 3.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/881444-30-0#section=Computed-Properties View Source
- [2] PubChem Compound CID 2804318 (Tiadinil). Computed XLogP3-AA = 2.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/223580-51-6 View Source
